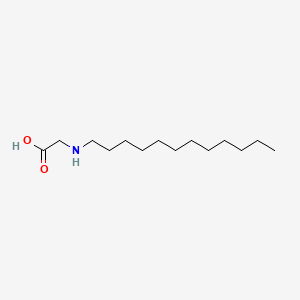

Glycine, N-dodecyl-

Description

Contextualization within Amino Acid-Based Surfactant Research

N-Dodecylglycine is a key subject within the broader field of amino acid-based surfactants. chalmers.se These surfactants are of significant interest primarily due to their favorable environmental and biocompatibility profiles, as they are derived from natural and renewable resources like amino acids and fatty alcohols. nih.govchalmers.se Unlike many conventional surfactants derived from petrochemicals, amino acid-based surfactants are noted for their potential biodegradability. solubilityofthings.comscielo.br

Research positions these compounds as amphoteric surfactants, which can exhibit cationic, anionic, or zwitterionic properties depending on the pH of the solution. chalmers.se This versatility allows for their application across a wide range of conditions. The fundamental structure consists of a hydrophilic amino acid moiety and a hydrophobic component, which can be attached at either the amino or the carboxylic group of the amino acid. chalmers.se N-Dodecylglycine is an example of an N-alkyl amino acid, where the hydrophobic dodecyl group is attached to the amine moiety. chalmers.se This structure is responsible for its ability to lower the surface tension of liquids, a defining characteristic of surfactants. solubilityofthings.com The investigation into such compounds is driven by the demand for "green" chemicals in various industries, including personal care, cosmetics, and detergents. scielo.br

Evolution of Research Perspectives on N-Dodecylglycine Compounds

Research perspectives on N-Dodecylglycine and related N-alkyl amino acids have evolved significantly, particularly concerning their synthesis. Historically, the N-alkylation of amino acids often involved stoichiometric methods like reductive alkylation with aldehydes or nucleophilic substitution with alkyl halides. rug.nl These traditional routes frequently required harsh conditions and generated significant amounts of byproducts, complicating purification processes. rug.nl

A major shift in research has been towards developing more sustainable and efficient catalytic methods. Recent studies have demonstrated the direct N-alkylation of unprotected amino acids with alcohols using transition metal catalysts. google.com For instance, researchers have successfully used iron-based catalysts for the direct coupling of glycine (B1666218) with 1-dodecanol (B7769020) to produce mono-N-dodecylglycine, with water as the only byproduct. nih.govrug.nl This represents a significant advancement towards "green chemistry" principles, as both the amino acid and the long-chain alcohol can be derived from renewable resources. nih.govsolubilityofthings.com This catalytic approach is highly selective and operates under milder conditions, offering a more environmentally benign and efficient pathway to these valuable bio-based surfactants. rug.nlgoogle.com This evolution reflects a broader trend in chemical synthesis, moving from conventional, often wasteful, processes to elegant, atom-economical catalytic transformations.

Significance of N-Dodecylglycine Derivatives in Contemporary Scientific Inquiry

The significance of N-Dodecylglycine and its derivatives in modern research is multifaceted, extending beyond their fundamental surfactant properties. These compounds serve as crucial components in materials science, nanotechnology, and specialized biochemical studies.

In materials science, N-Dodecylglycine and its salts (e.g., Sodium N-dodecyl glycine or Potassium N-dodecyl glycine) are utilized as templates for the synthesis of mesoporous silica (B1680970). researchgate.netacs.orgacs.orgresearchgate.net The self-assembly of these surfactant molecules into micelles directs the formation of ordered porous structures in silica, creating materials with high surface areas and uniform pore sizes. researchgate.net These mesoporous materials are investigated for applications in catalysis, separation, and as advanced supports. acs.orgresearchgate.net

In the field of nanotechnology, the surface-active properties of N-dodecylglycine derivatives are exploited to stabilize nanoparticles in aqueous solutions. rsc.org For example, N,N-dimethyl-N-dodecylglycine betaine (B1666868) has been used to create stable bilayer surface structures on superparamagnetic iron oxide nanoparticles, which is critical for their application in environmental and biomedical fields. rsc.org Nanotechnology research leverages such compounds to create functional nanomaterials with tailored properties for drug delivery and medical imaging. nih.govcas.org

In other areas, N-dodecylglycine has been investigated as a collector in mineral flotation processes, specifically for zinc oxide ores, where it chelates with metal ions on the mineral surface to enhance hydrophobicity. mdpi.com Furthermore, derivatives like N,N-dimethyl-N-dodecylglycine betaine (also known as Empigen BB) are used in biochemical research to study protein denaturation and stability, providing insights into protein folding and the interactions between proteins and surfactants. mdpi.comsciprofiles.com The biocompatibility and unique interaction with biological membranes also make these compounds interesting for biomedical applications. solubilityofthings.com

Data Tables

Table 1: Physicochemical Properties of N-Dodecylglycine

This table summarizes key computed and experimental properties of N-Dodecylglycine.

| Property | Value | Source |

| IUPAC Name | 2-(dodecylamino)acetic acid | nih.gov |

| Molecular Formula | C₁₄H₂₉NO₂ | nih.gov |

| Molecular Weight | 243.39 g/mol | nih.gov |

| CAS Number | 2274-80-8 | nih.gov |

| Physical State | Solid, white to off-white powder | solubilityofthings.com |

| Boiling Point | 356.4°C at 760 mmHg | |

| Flash Point | 169.4°C | |

| LogP | 4.77440 | |

| Water Solubility | Poorly soluble in water, soluble in non-polar organic solvents. Solubility is pH-dependent. | solubilityofthings.com |

Table 2: Research Findings on N-Dodecylglycine Derivatives

This table highlights specific findings from academic research on derivatives of N-Dodecylglycine.

| Derivative | Research Area | Key Finding | Source |

| N-Dodecylglycine Sodium Salt | Surface Chemistry | Exhibits a Krafft temperature of approximately 40°C at pH 13, above which it becomes clearly soluble in aqueous solutions. | chalmers.se |

| N-Dodecylglycine | Green Chemistry / Synthesis | Can be synthesized with 54% yield via a sustainable, iron-catalyzed direct N-alkylation of glycine with 1-dodecanol. | nih.gov |

| Potassium N-dodecyl glycine | Materials Science | Used as an environmentally friendly template to synthesize spherical mesoporous silica with a high specific surface area (1108 m²/g). | researchgate.net |

| N,N-dimethyl-N-dodecylglycine betaine (Empigen BB) | Biochemistry | Induces dissociation of the heme group from myoglobin (B1173299) without fully denaturing the protein structure. | sciprofiles.com |

| N-Dodecylglycine | Mineralogy | Acts as a flotation collector for hemimorphite (a zinc ore) by forming chelates with Zn(II) ions on the mineral surface. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(dodecylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14(16)17/h15H,2-13H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPHVNNRZGCOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177281 | |

| Record name | Glycine, N-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-80-8 | |

| Record name | N-Dodecylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Dodecylglycine

Sustainable and Bio-based Synthesis Approaches

In recent years, a major focus in chemical synthesis has been the development of sustainable and environmentally benign methodologies. nih.gov For N-dodecylglycine, this translates to the use of renewable starting materials and catalytic processes that minimize waste. nih.govnih.gov

Direct N-Alkylation of Unprotected Glycine (B1666218) with Alcohols

A significant advancement in the sustainable synthesis of N-alkyl amino acids is the direct N-alkylation of unprotected amino acids with alcohols. nih.govresearchgate.net This method is highly atom-economical, producing water as the only byproduct. nih.gov

Researchers have successfully demonstrated the direct coupling of glycine with 1-dodecanol (B7769020) using homogeneous transition metal catalysts. nih.govgoogle.com This approach is particularly noteworthy as both glycine and long-chain fatty alcohols can be derived from renewable resources, paving the way for fully bio-based surfactants. nih.govmatec-conferences.org The use of unprotected amino acids circumvents the need for protection and deprotection steps, which are common in traditional synthetic routes and generate additional waste. nih.gov

Catalytic Pathways for N-Dodecylglycine Derivatives

The development of efficient catalytic systems is crucial for the sustainable synthesis of N-dodecylglycine and its derivatives. nih.gov Homogeneous transition metal catalysts, particularly those based on ruthenium and iron, have proven effective for the N-alkylation of amino acids with alcohols. nih.govgoogle.com

An iron-catalyzed route has been specifically highlighted as an ideal green transformation for producing mono-N-alkyl amino acids from renewable fatty alcohols. nih.govresearchgate.net By selecting the appropriate catalyst system, it is possible to selectively produce either mono- or di-alkylated products. For instance, an iron-based catalyst can be used to specifically synthesize mono-N-alkylated products like N-dodecylglycine. google.com

A study reported the synthesis of N,N-di-n-dodecyl-glycine from glycine, achieving a 92% yield. rug.nlrug.nl The reaction conditions for the synthesis of various N-alkylated glycine derivatives are summarized in the table below.

| Product | Reactants | Catalyst | Yield (%) | Reference |

| Mono-N-dodecylglycine | Glycine, 1-dodecanol | Fe-based catalyst (5 mol %) | 54 | researchgate.net |

| N,N-di-n-dodecyl-glycine | Glycine | Not specified | 92 | rug.nlrug.nl |

| N,N-diethyl-glycine | Glycine, Ethanol | Not specified | Quantitative | rug.nl |

Utilizing Bio-based Precursors for N-Acyl Glycine Synthesis

The synthesis of N-acyl glycines can also be approached from a bio-based perspective, utilizing enzymes and whole-cell biocatalysis. d-nb.info While the direct synthesis of N-dodecylglycine via this route is less commonly detailed, the principles apply to the broader class of N-acyl amino acids.

Biological synthesis often involves the activation of a fatty acid, which can be achieved through the formation of acyl-phosphates, acyl-adenylates, or acyl-coenzyme A (CoA) thioesters. d-nb.infofrontiersin.org For instance, glycine N-acyltransferases can utilize long-chain acyl-CoA thioesters and glycine as substrates to produce long-chain N-acylglycines. frontiersin.orgresearchgate.net Another pathway involves the cytochrome c-catalyzed reaction of glycine and arachidonoyl-CoA to form N-arachidonoylglycine, a process that can also lead to the formation of N-oleoyl glycine. mdpi.com

Classical Synthetic Routes for N-Dodecylglycine Salts

Traditional methods for synthesizing N-alkylated amino acids often involve reductive alkylation with aldehydes or nucleophilic substitution with alkyl halides. nih.govrug.nl While effective, these methods typically require stoichiometric amounts of reagents and can lead to the formation of significant byproducts, complicating purification. nih.gov

One classical approach to synthesizing N-alkylglycine salts is through the aminolysis of a haloacetic acid with the corresponding alkylamine. mdpi.com For example, N-dodecylglycine can be prepared by reacting dodecylamine (B51217) with chloroacetic acid. The resulting N-dodecylglycinium salt can then be isolated. mdpi.com

Another route involves the reaction of an amino acid with an alkyl halogen. chalmers.se In the context of N-dodecylglycine, this would involve the reaction of glycine with a dodecyl halide.

Characterization Techniques for Synthetic Products

The structural confirmation of synthesized N-dodecylglycine and its derivatives relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including N-dodecylglycine. jchps.comslideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

For N,N-di-n-dodecyl-glycine, the ¹H NMR spectrum in CDCl₃ shows characteristic signals. google.comrug.nlrug.nl A broad singlet observed at δ 8.36 ppm is attributed to the carboxylic acid proton. rug.nlrug.nl A singlet at δ 3.49 ppm corresponds to the two protons of the glycine methylene (B1212753) group (-CH₂-COOH). rug.nlrug.nl The protons of the two dodecyl chains appear as multiplets in the regions of δ 2.95 – 3.15 ppm and δ 1.52 – 1.75 ppm, among others. google.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by establishing correlations between protons and carbons.

The following table summarizes the key ¹H NMR chemical shifts for N,N-di-n-dodecyl-glycine.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Carboxylic Acid (-COOH) | 8.36 | broad singlet | rug.nlrug.nl |

| Glycine Methylene (-CH₂-) | 3.49 | singlet | rug.nlrug.nl |

| Dodecyl Methylene (-N-CH₂-) | 2.95 – 3.15 | multiplet | google.comrug.nlrug.nl |

| Dodecyl Methylene | 1.52 – 1.75 | multiplet | google.com |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive analytical techniques used to identify the functional groups present within a molecule. This is achieved by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds in the molecule. wiley.comlibretexts.org The resulting spectrum serves as a unique molecular "fingerprint" and provides invaluable information about the chemical structure of compounds like N-dodecylglycine. wiley.com

For N-dodecylglycine, which combines a long aliphatic chain, a secondary amine, and a carboxylic acid group, FTIR spectroscopy is particularly useful for confirming its structure and identifying its protonation state. In its solid, crystalline form, N-dodecylglycine, like other amino acids, typically exists as a zwitterion. cdnsciencepub.com In this state, the acidic carboxylic acid group (-COOH) donates a proton to the basic secondary amine group (-NH-), resulting in a carboxylate ion (-COO⁻) and a protonated secondary amine (-NH₂⁺-). This zwitterionic character significantly influences the IR spectrum, particularly the positions of the carbonyl and amine absorption bands. cdnsciencepub.comaip.org

Detailed Research Findings

The analysis of the FTIR spectrum of N-dodecylglycine reveals characteristic absorption bands that confirm the presence of its key functional groups. The interpretation relies on comparing observed frequencies with established correlation tables for specific vibrational modes.

O-H and N-H Stretching Region (4000-2500 cm⁻¹): In the zwitterionic form, the very broad absorption typically seen for the O-H stretch of a carboxylic acid dimer (3300-2500 cm⁻¹) is absent. libretexts.org Instead, this region is dominated by bands arising from the protonated amine (-NH₂⁺-) and the alkyl C-H stretches. The -NH₂⁺- stretching vibrations in secondary amine salts are known to produce broad, complex absorptions in the 2250 to 3000 cm⁻¹ range. cdnsciencepub.commsu.edu

C-H Stretching Region (3000-2800 cm⁻¹): The long dodecyl tail of the molecule gives rise to strong, sharp absorption bands in this region. Specifically, the asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups are prominent. These are typically found around 2918 cm⁻¹ (asymmetric -CH₂- stretch) and 2850 cm⁻¹ (symmetric -CH₂- stretch), which is indicative of a long, crystalline-like alkyl chain. vscht.czresearchgate.net

Carbonyl and N-H Bending Region (1750-1550 cm⁻¹): This region is highly diagnostic for N-dodecylglycine. The absence of a strong band around 1700-1720 cm⁻¹ indicates that the carboxylic acid is not in its protonated (-COOH) form. libretexts.orglibretexts.org Instead, the spectrum shows a strong, asymmetric stretching band for the carboxylate group (-COO⁻) between 1610 and 1550 cm⁻¹. nih.gov Concurrently, the deformation or bending vibration of the protonated secondary amine (-NH₂⁺-) appears in the 1620-1560 cm⁻¹ range, often overlapping with the carboxylate absorption. cdnsciencepub.com

Fingerprint Region (< 1500 cm⁻¹): This complex region contains a multitude of bending and stretching vibrations that are unique to the molecule. Key identifiable peaks include:

C-H Bending: Methylene scissoring vibrations appear around 1470-1450 cm⁻¹. libretexts.org

Symmetric -COO⁻ Stretching: A weaker symmetric stretch for the carboxylate group is found around 1440-1395 cm⁻¹. libretexts.org

C-N Stretching: The aliphatic C-N stretching vibration is expected to absorb in the 1250-1000 cm⁻¹ range. msu.eduspecac.com

Long-Chain Rocking: A characteristic rocking vibration for long methylene chains (- (CH₂)n - where n > 4) can often be observed around 720 cm⁻¹. vscht.cz

The pH of the environment can drastically alter the IR spectrum of N-dodecylglycine by changing its ionization state. aip.orgmatec-conferences.org In a highly acidic solution, the molecule would be cationic, showing a characteristic -COOH carbonyl stretch (~1720 cm⁻¹) and -NH₂⁺- absorptions. In a highly basic solution, it would be anionic, characterized by the disappearance of the -NH₂⁺- bands and the appearance of a free secondary amine N-H stretch (~3300-3500 cm⁻¹) alongside the carboxylate -COO⁻ bands. aip.orgmsu.edu

Interactive Data Table: Characteristic FTIR Absorption Bands for N-Dodecylglycine (Zwitterionic Form)

The following table summarizes the principal infrared absorption bands for solid-state N-dodecylglycine, providing detailed assignments for the observed vibrational modes.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Notes |

| ~2918 | Alkyl Chain (-CH₂-) | Asymmetric Stretching | Strong, Sharp | Characteristic of a long, ordered alkyl chain. researchgate.net |

| ~2850 | Alkyl Chain (-CH₂-) | Symmetric Stretching | Strong, Sharp | Characteristic of a long, ordered alkyl chain. researchgate.net |

| 3000 - 2250 | Protonated Amine (-NH₂⁺-) | N-H Stretching | Broad, Complex | Overlaps with C-H stretching. Typical for amino acid salts. cdnsciencepub.commsu.edu |

| 1620 - 1560 | Protonated Amine (-NH₂⁺-) | N-H Bending (Deformation) | Medium to Strong | Confirms the protonated state of the amine group. cdnsciencepub.com |

| 1610 - 1550 | Carboxylate (-COO⁻) | Asymmetric Stretching | Strong | Indicates the deprotonated state of the carboxylic acid. nih.govresearchgate.net |

| ~1465 | Alkyl Chain (-CH₂-) | Bending (Scissoring) | Medium | |

| 1440 - 1395 | Carboxylate (-COO⁻) | Symmetric Stretching | Medium to Weak | A key indicator of the carboxylate group. libretexts.org |

| 1250 - 1000 | Secondary Amine | C-N Stretching | Medium | |

| ~720 | Alkyl Chain (-(CH₂)n-) | Rocking | Medium | Confirms the presence of a long methylene chain. vscht.cz |

Physicochemical Behavior of N Dodecylglycine in Aqueous Systems: Aggregation and Interfacial Phenomena

Propiedades de agregación micelar y estudios de la concentración micelar crítica (CMC)

La N-dodecilglicina, un tensioactivo anfótero a base de aminoácidos, exhibe un comportamiento de autoensamblaje en soluciones acuosas para formar agregados micelares. Esta sección profundiza en las características de su agregación micelar, centrándose en la determinación de su Concentración Micelar Crítica (CMC) y la influencia de la longitud de la cadena de alquilo en este fenómeno.

Determinación de la CMC mediante mediciones de la tensión superficial

La Concentración Micelar Crítica (CMC) es una propiedad fundamental de un tensioactivo, que representa la concentración a la que las moléculas de tensioactivo comienzan a autoensamblarse en micelas. kruss-scientific.com Por encima de la CMC, la tensión superficial de la solución permanece relativamente constante. kruss-scientific.com La determinación de la CMC de la N-dodecilglicina se logra comúnmente midiendo la tensión superficial de la solución en función de la concentración del tensioactivo. kruss-scientific.comresearchgate.net

A medida que aumenta la concentración de N-dodecilglicina, sus moléculas se adsorben en la interfaz aire-agua, lo que lleva a una disminución de la tensión superficial. chalmers.se Una vez que la interfaz se satura con monómeros de tensioactivo, cualquier adición adicional de N-dodecilglicina da como resultado la formación de micelas en la fase masiva de la solución. kruss-scientific.com El punto en el que la curva de tensión superficial frente al logaritmo de la concentración muestra una ruptura brusca se toma como la CMC. kruss-scientific.comresearchgate.net Los tensiómetros modernos pueden determinar la CMC de forma totalmente automática utilizando una unidad de dosificación. kruss-scientific.com

Estudios comparativos han demostrado que los derivados de N-alquilo de los aminoácidos, como la N-dodecilglicina, presentan concentraciones micelares críticas considerablemente más bajas en comparación con los tensioactivos de N-acilo más comunes basados en los mismos aminoácidos. researchgate.net

Tabla de datos 1: CMC de N-dodecilglicina y compuestos relacionados Debido a la escasez de valores de CMC específicos para la N-dodecilglicina en la literatura disponible públicamente, la siguiente tabla presenta datos representativos para tensioactivos análogos para ilustrar los rangos típicos.

| Compuesto | Método de determinación | CMC (mmol/L) | Temperatura (°C) | Referencia |

| N-dodecilglicinato de sodio | Tensión superficial | 0.21 | 25 | wanabio.com |

| Betaína de N,N-dimetil-N-dodecilglicina | No especificado | 1.6-2.1 | No especificado | google.com |

Nota: Los valores pueden variar según las condiciones experimentales como el pH y la fuerza iónica.

Relación entre la longitud de la cadena de alquilo y el comportamiento de micelización

La longitud de la cadena de alquilo hidrófoba juega un papel crucial en el comportamiento de micelización de los tensioactivos de N-alquilglicina. wikipedia.org Generalmente, un aumento en la longitud de la cadena de alquilo conduce a una disminución en la CMC. nih.gov Esto se debe a que las cadenas hidrófobas más largas tienen una mayor tendencia a escapar del ambiente acuoso y agregarse en el núcleo de la micela, lo que hace que la formación de micelas sea más favorable energéticamente a concentraciones más bajas.

La dependencia lineal del logaritmo de la CMC con la longitud de la cadena de alquilo es una característica bien establecida para muchos tensioactivos iónicos y no iónicos. chalmers.sed-nb.info Esta relación también se ha observado en tensioactivos a base de aminoácidos. chalmers.se El aumento de la longitud de la cadena de alquilo también influye en el tamaño y la forma de las micelas, y los números de agregación generalmente aumentan con cada átomo de carbono añadido a la cadena. d-nb.inforsc.org

Comportamiento de la transición de fase e investigaciones de la temperatura de Krafft

La temperatura de Krafft es un parámetro fisicoquímico crítico para los tensioactivos iónicos, que define la temperatura a la que su solubilidad aumenta drásticamente. wanabio.com Esta sección se centra en la determinación de la temperatura de Krafft de la N-dodecilglicina.

Medición de la temperatura de Krafft mediante relaciones temperatura-conductividad

La temperatura de Krafft (Tk) es la temperatura mínima a la que se pueden formar micelas. wikipedia.org Por debajo de la temperatura de Krafft, la solubilidad del tensioactivo es inferior a su CMC, y el tensioactivo existe predominantemente en forma cristalina o hidratada en solución. chalmers.sewikipedia.org En la temperatura de Krafft, la solubilidad se vuelve igual a la CMC, lo que permite la formación de micelas. wikipedia.org

Un método conveniente para determinar la temperatura de Krafft es medir la conductividad eléctrica de una solución de tensioactivo en función de la temperatura. chalmers.se A medida que aumenta la temperatura, la solubilidad del tensioactivo monomérico aumenta gradualmente, lo que conduce a un ligero aumento de la conductividad. chalmers.se En la temperatura de Krafft, hay un aumento brusco de la solubilidad debido a la formación de micelas, lo que da como resultado un aumento significativo en la pendiente del gráfico de conductividad frente a temperatura. chalmers.se Este punto de inflexión se identifica como la temperatura de Krafft. chalmers.se

Para la sal sódica de N-dodecilglicina a pH 13, se ha observado que no es completamente soluble en solución acuosa por debajo de 40 °C, y la solución se vuelve transparente por encima de su temperatura de Krafft. chalmers.se Los estudios han demostrado que los derivados de N-alquilo de los aminoácidos, incluida la N-dodecilglicina, pueden presentar temperaturas de Krafft relativamente altas. researchgate.net La longitud de la cadena de hidrocarburo es un factor determinante, con temperaturas de Krafft más altas observadas para cadenas de alquilo más largas debido al aumento de las fuerzas de Van der Waals. wikipedia.org

Tabla de datos 2: Temperatura de Krafft de la sal sódica de N-dodecilglicina

| Compuesto | Método de determinación | Temperatura de Krafft (°C) | pH | Referencia |

| Sal sódica de N-dodecilglicina | Conductividad vs. Temperatura | ~40 | 13 | chalmers.se |

Actividad interfacial y adsorción en interfaces líquido-aire

La N-dodecilglicina, como todos los tensioactivos, exhibe actividad interfacial, lo que significa que tiende a adsorberse en las interfaces entre dos fases inmiscibles, como la interfaz líquido-aire. chalmers.se Esta adsorción altera las propiedades de la interfaz, sobre todo reduciendo la tensión superficial. chalmers.se

La molécula de N-dodecilglicina posee una estructura anfifílica, que consiste en una "cabeza" hidrófila (el grupo aminoácido de glicina) y una "cola" hidrófoba (la cadena de dodecilo). chalmers.se En una solución acuosa, estas moléculas se orientan en la interfaz líquido-aire con sus colas hidrófobas extendiéndose hacia la fase de aire y sus cabezas hidrófilas permaneciendo en la fase acuosa. chalmers.se Esta disposición interrumpe las fuerzas de cohesión entre las moléculas de agua en la superficie, lo que lleva a una reducción de la tensión superficial. chalmers.se

La eficacia de un tensioactivo para reducir la tensión superficial es una medida importante de su actividad interfacial. Los estudios han demostrado que los derivados de N-alquilo de los aminoácidos pueden producir valores bajos de tensión superficial en la CMC. researchgate.net Algunos de los homólogos inferiores de los tensioactivos de N-alquilglicinato, en particular, han demostrado dar valores de tensión superficial inusualmente bajos, que probablemente se deban a la formación de una monocapa mixta en la superficie. researchgate.net

Propiedades de la solución dependientes del pH y características zwitteriónicas

La N-dodecilglicina es un tensioactivo anfótero, lo que significa que posee características zwitteriónicas y su comportamiento en solución es altamente dependiente del pH. chalmers.seturito.com Una molécula zwitteriónica contiene grupos funcionales tanto cargados positivamente como negativamente, lo que da como resultado una carga neta de cero en un rango de pH específico, conocido como punto isoeléctrico. turito.comwikipedia.org

En el caso de la N-dodecilglicina, el grupo amino puede protonarse (NH2+) en condiciones ácidas, y el grupo carboxilo puede desprotonarse (COO-) en condiciones alcalinas. turito.com

En condiciones ácidas (pH bajo): El grupo carboxilo está en gran parte protonado (COOH), y el grupo amino está protonado (NH2+). La molécula lleva una carga positiva neta y se comporta como un tensioactivo catiónico. turito.com

Cerca del punto isoeléctrico: Tanto los grupos amino como los carboxilo están ionizados, formando un zwitterión (NH2+ - CH2 - COO-). La molécula tiene una carga neta de cero. turito.com

En condiciones alcalinas (pH alto): El grupo amino es neutro (NH2), y el grupo carboxilo está desprotonado (COO-). La molécula lleva una carga negativa neta y se comporta como un tensioactivo aniónico. turito.com

Esta naturaleza dependiente del pH influye significativamente en las propiedades de la solución de N-dodecilglicina, incluida su solubilidad, CMC y comportamiento interfacial. vulcanchem.com Por ejemplo, en condiciones ácidas (pH < 3), la protonación de los grupos amino conduce a una alta solubilidad. vulcanchem.com A medida que el pH se acerca a neutro y básico (pH 7-9), la solubilidad disminuye a medida que domina la cadena de dodecilo hidrófoba, promoviendo la formación de micelas. vulcanchem.com La capacidad de la N-dodecilglicina para cambiar su tipo de carga con las variaciones de pH la convierte en un tensioactivo versátil para diversas aplicaciones. chalmers.se

Tabla de nombres de compuestos

| Nombre del compuesto |

| N-dodecilglicina |

| Sal sódica de N-dodecilglicina |

| N-dodecilglicinato de sodio |

| Betaína de N,N-dimetil-N-dodecilglicina |

| Tensioactivos de N-acilo |

| N-alquilglicinato |

| N-alquil aminoácido |

| Glicina |

| Aminoácido |

Interactions of N Dodecylglycine with Biological Macromolecules and Model Membranes

Interactions with Lipid Bilayer Membranes and Permeability Studies

N-Dodecylglycine, as a surfactant, interacts significantly with lipid bilayers, which are the fundamental components of cell membranes. These interactions are critical in various biological and biotechnological applications, including its use in solubilizing membrane proteins for structural studies. nih.gov

The interaction of surfactants like N-Dodecylglycine with model cell membranes, such as lipid vesicles, is primarily driven by the hydrophobic effect. The dodecyl hydrocarbon tail of the molecule has a strong affinity for the hydrophobic core of the lipid bilayer. Detergents are known to denature proteins by inserting their hydrophobic acyl chains into the protein's interior, thereby disrupting the hydrophobic contacts that maintain the folded structure. nih.gov A similar principle applies to their interaction with lipid membranes, where the hydrophobic tail of N-Dodecylglycine integrates into the lipid core.

Studies on related surfactants, such as alkyl-imidazolium ionic liquids, show that hydrophobic molecules can insert into lipid bilayers, leading to a reorganization of the bilayer structure. mdpi.com This insertion disrupts the ordered packing of the lipid molecules. The zwitterionic headgroup of N-Dodecylglycine, containing both a positive and a negative charge, remains at the water-lipid interface. The specific mechanism of how a protein or surfactant interacts with a membrane can be influenced by factors like detergent charge, micelle size, pH, and the critical micelle concentration (CMC). nih.gov For instance, the solubilization of cellular membranes often requires the use of harsh detergents like N,N-dimethyl-N-dodecylglycine betaine (B1666868) (a common name for N-Dodecylglycine). nih.gov

The process of reconstituting a membrane protein involves replacing the detergent micelle environment with a more native-like liposome (B1194612) environment. nih.gov This is achieved by mixing the protein, which has been purified and solubilized in a detergent like N-Dodecylglycine, with lipids and then removing the detergent. nih.gov This process underscores the fundamental interaction of the detergent with both the protein and the lipid components, forming mixed micelles. nih.gov

The insertion of N-Dodecylglycine molecules into a lipid bilayer destabilizes the membrane structure, leading to increased permeability. This process is a key aspect of the cytotoxic and antimicrobial effects observed with many surfactants. mdpi.comresearchgate.net The mechanisms of permeabilization can be varied and are generally concentration-dependent. nih.gov

At low concentrations, surfactant monomers insert into the outer leaflet of the bilayer. As the concentration increases, more molecules incorporate into the membrane, causing mechanical stress and altering the physical properties of the bilayer, such as its curvature and thickness. This can lead to the formation of transient pores or defects, allowing the passage of ions and small molecules that would otherwise be blocked. nih.gov

Studies on various surfactants demonstrate that they can permeabilize both the inner and outer membranes of bacteria. mdpi.com For example, an increase in the permeability of E. coli membranes can be monitored by observing the breakdown of specific substrates by enzymes located in the periplasm or cytoplasm, which only occurs if the membrane is compromised. mdpi.com The permeabilization of the outer membrane of Gram-negative bacteria is often a crucial first step for bactericidal compounds to reach their targets. plos.org This process can sensitize bacteria to other agents, like lysozyme, that normally cannot cross the outer membrane. plos.org

The effectiveness of permeabilization often correlates with the surfactant's properties, such as its alkyl chain length and its critical micelle concentration (CMC). researchgate.net For some surfactants, significant membrane permeabilization of vesicles is observed at concentrations corresponding to their CMC. mdpi.comresearchgate.net This suggests that the formation of micelle-like aggregates on or within the membrane is a key step in causing large-scale disruption and leakage. The process can range from creating small, selective pores to complete solubilization of the membrane into mixed micelles at high surfactant concentrations.

Table 1: General Mechanisms of Membrane Permeabilization by Surfactants

| Mechanism | Description | Relevant Models |

|---|---|---|

| Pore Formation | Surfactant molecules aggregate within the membrane to form hydrophilic pores, allowing leakage of cellular contents. | Barrel-Stave, Toroidal Pore nih.gov |

| Carpet Model | Surfactants accumulate on the membrane surface, disrupting the bilayer structure in a detergent-like manner once a threshold concentration is reached, leading to micellization and membrane destruction. nih.gov | Carpet/Detergent-like nih.gov |

| Membrane Thinning/Destabilization | The insertion of hydrophobic tails among the lipid acyl chains disrupts packing, reduces bilayer thickness, and increases fluidity, leading to non-specific leakage. | General Surfactant Insertion |

Elucidation of Molecular Interactions with Model Cell Membranes

Modulation of Enzyme Activity (general theoretical consideration)

The interaction between surfactants and enzymes is a complex phenomenon of great importance in formulations like detergents and in biochemical research. researchgate.netnih.gov Surfactants can modulate enzyme activity through several mechanisms, which may lead to either stabilization and enhancement of activity or denaturation and inactivation. nih.goviff.com

The primary mode of interaction is the binding of surfactant molecules to the protein. The nature of this binding depends heavily on the type of surfactant and the properties of the enzyme. nih.gov Ionic surfactants, both anionic and cationic, can bind to proteins through a combination of strong electrostatic attractions and hydrophobic interactions. nih.gov This dual-mode binding can be very strong, often causing significant conformational changes and protein unfolding, even at surfactant concentrations far below the CMC. nih.govresearchgate.net

Nonionic surfactants are generally considered more benign because they interact primarily through weaker hydrophobic interactions and lack the ability for electrostatic attraction. researchgate.netresearchgate.net Zwitterionic surfactants, such as N-Dodecylglycine, possess both a positive and a negative charge in their headgroup. Their interaction with enzymes can be complex, potentially involving both hydrophobic and localized electrostatic interactions, but they are often used as non-denaturing or mildly denaturing surfactants for solubilizing and purifying proteins. nih.govkoreascience.kr

A study on myoglobin (B1173299) denaturation showed that the zwitterionic detergent N,N-dimethyl-N-dodecylglycine betaine (EBB) could induce the dissociation of the heme prosthetic group from the protein. nih.govmdpi.com Interestingly, this occurred without causing a complete unfolding of the protein's secondary helical structure, indicating a partial and specific destabilization of the heme binding pocket rather than global denaturation. nih.gov This highlights that the effect of a surfactant is not always all-or-nothing denaturation but can be a more subtle modulation of protein structure and function. nih.gov The presence of other molecules, like ionic liquids, can further influence these detergent-protein interactions, although in the case of EBB-induced heme dissociation from myoglobin, their impact was found to be minimal. mdpi.comsemanticscholar.org

Table 2: Theoretical Interaction of Surfactant Types with Enzymes

| Surfactant Type | Primary Mode of Interaction | General Effect on Enzyme Structure | Reference |

|---|---|---|---|

| Anionic/Cationic | Electrostatic attraction and hydrophobic interaction. | Can cause strong binding and significant conformational changes, often leading to denaturation even at low concentrations. | nih.govresearchgate.net |

| Nonionic | Primarily hydrophobic interactions. | Generally considered more benign; less likely to cause major structural changes compared to ionic surfactants. | researchgate.netnih.govresearchgate.net |

| Zwitterionic | Hydrophobic interactions with potential for localized electrostatic interactions. | Often used as mild or non-denaturing surfactants. Can cause specific structural changes, such as cofactor dissociation, without global unfolding. | nih.govmdpi.com |

N Dodecylglycine in Advanced Materials Science and Engineering

Application as Templating Agents for Ordered Mesoporous Material Synthesis

N-acyl amino acid surfactants, including N-dodecylglycine, are recognized for their desirable surface-active properties which stem from their capacity to form intra- and intermolecular interactions that facilitate self-assembly processes. researchgate.net These characteristics make them excellent candidates for use as structure-directing agents in the synthesis of highly ordered porous materials.

Synthesis of 2D Hexagonal Mesoporous Silica (B1680970) Structures

Researchers have successfully synthesized ordered 2D hexagonal mesoporous silica materials using an amino acid-based surfactant, potassium N-dodecylglycine (MYS-K), as a template. matec-conferences.orgresearchgate.net In a typical synthesis, MYS-K is dissolved in deionized water, followed by the addition of 3-aminopropyltrimethoxysilane (B80574) (APS) and tetraethyl orthosilicate (B98303) (TEOS) as the silica source, all without the need for inorganic acids. matec-conferences.orgresearchgate.net The resulting mixture undergoes hydrothermal treatment, followed by calcination to remove the organic template, yielding spherical mesoporous silica particles with a uniform size of approximately 5 µm. matec-conferences.orgresearchgate.net

Characterization of these materials using techniques such as Transmission Electron Microscopy (TEM) and nitrogen sorption analysis confirms the presence of a highly ordered, 2D hexagonal structure with parallel-arranged pore channels. matec-conferences.org The calculated mesopore size is approximately 2.2 nm, a value consistent with TEM observations. matec-conferences.orgresearchgate.net

Table 1: Synthesis Parameters for 2D Hexagonal Mesoporous Silica

| Parameter | Value/Reagent | Source |

|---|---|---|

| Template | Potassium N-dodecyl glycine (B1666218) (MYS-K) | matec-conferences.orgresearchgate.net |

| Silicon Source | Tetraethyl orthosilicate (TEOS) | matec-conferences.orgresearchgate.net |

| Co-surfactant | 3-aminopropyltrimethoxysilan (APS) | matec-conferences.orgresearchgate.net |

| Solvent | Deionized water | matec-conferences.org |

| Treatment | Hydrothermal (100°C, 2 days), Calcination (650°C, 6h) | researchgate.net |

| Resulting Structure | 2D Hexagonal Mesoporous Silica | matec-conferences.org |

| Particle Size | ~5 µm | matec-conferences.org |

| Pore Size | ~2.2 nm | matec-conferences.orgresearchgate.net |

Directed Assembly via Amino Acid-Based Surfactant Micelles

The formation of ordered mesoporous silica is directed by the self-assembly of micelles formed by the N-dodecylglycine surfactant. matec-conferences.org The unique structure of amino acid-based surfactants, featuring both amido and carboxyl groups, is central to this process. matec-conferences.org The polar amino acid headgroups can form hydrogen bonds, while the charged groups lead to strong electrostrictive interactions. matec-conferences.org

In the synthesis process, an interaction occurs between the anionic headgroup of the N-dodecylglycine and the amino cation from the co-surfactant, 3-aminopropyltrimethoxysilane (APS), which is connected to the silicon species. matec-conferences.org This interaction, along with the dipole moments and hydrogen bonding capabilities of the amino acid surfactant, promotes the formation of ordered, parallel-arranged micelles. matec-conferences.org These micelles act as a template around which the silica precursors (from TEOS) hydrolyze and condense, ultimately leading to the formation of the ordered mesoporous silica structure after the removal of the surfactant template. matec-conferences.orgtsijournals.com

Surface Modification and Stabilization of Nanomaterials

The ability to control the surface chemistry of nanoparticles is critical for their application in aqueous environments. rsc.org N-dodecylglycine and its derivatives have been employed in surface modification strategies to enhance the stability and functionality of various nanomaterials, particularly superparamagnetic iron oxide nanoparticles (SPIONs).

Bilayer Surface Coating Strategies for Superparamagnetic Iron Oxide Nanoparticles

A significant challenge in the use of SPIONs synthesized in organic media is their inherent hydrophobicity, which prevents their direct use in aqueous systems. dokumen.pub To overcome this, a bilayer surface coating strategy has been developed. dokumen.pubhep.com.cn This method involves first synthesizing iron oxide nanoparticles (e.g., 8 nm core size) via thermal decomposition using oleic acid as a primary surfactant. rsc.orgdokumen.pub This creates a primary layer where the hydrophilic carboxyl group of the oleic acid binds to the iron oxide surface, leaving the hydrophobic alkyl chains oriented outwards. dokumen.pub

An additional layer of an amphiphilic surfactant is then assembled onto this initial hydrophobic layer. dokumen.pub Zwitterionic surfactants like N,N-dimethyl-N-dodecylglycine betaine (B1666868) (marketed as EMPIGEN) are particularly useful for this second layer. rsc.orgdokumen.pub The hydrophobic dodecyl tail of the N-dodecylglycine derivative interacts with the hydrophobic oleic acid tails of the first layer, while its hydrophilic glycine betaine headgroup faces outwards, interfacing with the aqueous phase. dokumen.pub This bilayer structure effectively renders the nanoparticles water-stable and well-dispersed. rsc.orgdokumen.pub The resulting bilayer-coated nanoparticles typically have hydrodynamic diameters in the range of 15-25 nm for an 8 nm core. dokumen.pub

Factors Influencing Aqueous Stability of Nanoparticle Suspensions (e.g., surfactant chain length, functional group, surface charge)

The stability of nanoparticle suspensions is a complex interplay of several factors related to the surfactant used for surface modification. hep.com.cn Key influencing factors include the surfactant's alkyl chain length, the nature of its functional headgroup, and the resulting surface charge on the nanoparticle.

Surfactant Chain Length: The length of the hydrophobic tail of the surfactant in the bilayer coating affects the thickness of the adsorption layer. mdpi.com Longer alkyl chains can create a thicker layer, which increases steric hindrance between particles, preventing aggregation and enhancing colloidal stability. mdpi.commdpi.com Studies comparing fatty acids of varying lengths (from C10 to C18) have shown this trend. rsc.orghep.com.cn

Functional Group: The chemical nature of the hydrophilic headgroup determines the surface properties of the nanoparticle. Carboxylate, sulfate, and zwitterionic groups (like that in N-dodecylglycine betaine) each impart different characteristics. rsc.orgdokumen.pub The choice of functional group is critical as it influences interactions with the solvent and other species in the suspension, affecting both stability and the particle's utility for specific applications like ion sorption. hep.com.cn

Surface Charge (Zeta Potential): The surface charge, quantified by the zeta potential, is a crucial indicator of colloidal stability. mdpi.com A higher absolute value of the zeta potential (either positive or negative) indicates greater electrostatic repulsion between particles, which prevents them from aggregating. mdpi.com The type and concentration of the surfactant directly influence this charge. For instance, increasing the concentration of an ionic surfactant generally increases the magnitude of the zeta potential, leading to more stable dispersions. mdpi.com

Design and Supramolecular Assembly of Peptidomimetic Nanosheets

Peptoids, or poly-N-substituted glycines, are a class of bio-inspired polymers that mimic the structure of peptides. researchgate.net Their unique architecture, where the side chain is attached to the backbone nitrogen rather than the alpha-carbon, provides them with distinct properties, including the ability to self-assemble into highly ordered nanostructures. researchgate.net

N-dodecyl glycine (often abbreviated as Ndodec) is a key monomer used in the synthesis of these peptidomimetic structures. researchgate.net The inclusion of the long, hydrophobic dodecyl side chain imparts amphiphilicity to the peptoid polymer. This amphiphilicity is a driving force for self-assembly in aqueous solutions. researchgate.net

Among the various nanostructures that can be formed, peptoid nanosheets are particularly well-studied. researchgate.net These are two-dimensional, highly ordered structures that can float freely in aqueous solutions. researchgate.net The design of the peptoid sequence, incorporating monomers like N-dodecylglycine, allows for precise control over the chemical and physical properties of the resulting nanosheets. This controlled self-assembly process offers a powerful method for creating novel 2D nanomaterials with potential applications in various advanced technologies. osti.gov

Formation and Characterization of Peptoid Nanosheets

Peptoids, or poly-N-substituted glycines, represent a class of sequence-specific polymers designed to mimic the structure and function of peptides. peptoids.org Their unique architecture, where side chains are attached to the backbone nitrogen atom rather than the α-carbon, grants them remarkable resistance to proteolysis and a high degree of chemical tunability. nih.gov This synthetic flexibility allows for the precise incorporation of various monomers, including N-dodecylglycine, which plays a critical role in the self-assembly of advanced nanomaterials. researchgate.net

The formation of peptoid nanosheets is a prime example of programmed self-assembly driven by molecular-level design. nih.gov These structures are typically formed from amphiphilic peptoid sequences that feature alternating hydrophobic and charged hydrophilic monomers. escholarship.org In this design, N-dodecylglycine serves as a principle hydrophobic building block. Its long, saturated 12-carbon alkyl chain provides a strong hydrophobic driving force for assembly, while hydrophilic monomers, such as N-(2-carboxyethyl)glycine (Nce) or N-(2-aminoethyl)glycine (Nae), introduce electrostatic interactions. peptoids.org

The primary mechanism for nanosheet formation involves the assembly of these peptoid polymers at an interface, such as the air-water or oil-water interface. peptoids.org A proposed pathway involves the following steps:

Monolayer Formation: Amphiphilic peptoids are introduced into an aqueous solution, and they spontaneously migrate to the interface to satisfy the hydrophobic and hydrophilic interactions of their respective side chains.

Interfacial Ordering: At the interface, the peptoid chains organize into a highly ordered monolayer. Attractive electrostatic interactions between the oppositely charged hydrophilic side chains are crucial for the proper packing and alignment of the peptoids in this monolayer. peptoids.org

Bilayer Collapse: Through mechanical compression or by exceeding a critical surface concentration, the monolayer collapses upon itself to form a stable, highly-ordered bilayer structure. This bilayer is the fundamental unit of the free-floating peptoid nanosheet. peptoids.orgpeptoids.org

The resulting nanosheets are remarkably uniform, often measuring only a few nanometers in thickness (typically ~3 nm) while extending hundreds of micrometers in their lateral dimensions. peptoids.orgpeptoids.org

The characterization of these two-dimensional nanomaterials relies on a suite of high-resolution analytical techniques to confirm their structure, dimensions, and properties.

| Characterization Technique | Information Obtained | Typical Findings for Peptoid Nanosheets |

| Atomic Force Microscopy (AFM) | Provides topographical images of the surface and precise measurements of the nanosheet thickness. rsc.org | Confirms the flat, 2D morphology and uniform thickness, often around 3-6 nm, consistent with a bilayer structure. rsc.org |

| Transmission Electron Microscopy (TEM) | Offers high-resolution visualization of the nanosheet structure, including direct imaging of individual, aligned peptoid chains. peptoids.org | Reveals the large lateral dimensions and crystalline or highly-ordered nature of the sheet. peptoids.org |

| X-ray Diffraction (XRD) | Used to probe the periodic structure within the nanosheet, confirming the molecular packing and crystallinity. osti.gov | Diffraction patterns show sharp peaks corresponding to the lamellar bilayer structure and the inter-chain spacing. peptoids.org |

| Vibrational Sum Frequency Spectroscopy (VSFS) | A surface-specific technique used to study the molecular ordering of peptoids at the interface during formation. peptoids.org | Confirms the high degree of order in the peptoid monolayer intermediate, which is essential for successful nanosheet assembly. peptoids.org |

The table above summarizes key techniques used to characterize peptoid nanosheets and the typical data they provide.

Investigating Micelle and Helical Rod Formation in Peptoid Systems

The same principles of sequence-specific design that enable nanosheet formation also allow for the creation of other complex nanostructures, such as micelles and helical rods. The inclusion of N-dodecylglycine is fundamental to the amphiphilicity that drives the formation of these varied morphologies.

Micelle Formation: Micellization is a characteristic self-assembly behavior of amphiphilic molecules in solution. In peptoid systems, sequences containing hydrophobic monomers like N-dodecylglycine and hydrophilic, charged monomers can form spherical or cylindrical micelles above a certain critical micelle concentration (CMC). escholarship.org In these structures, the hydrophobic dodecyl chains segregate into a core to minimize contact with water, while the hydrophilic head groups form a solvated outer corona.

The behavior of N-dodecylglycine within a peptoid can be compared to classic surfactants. For instance, the related zwitterionic detergent N,N-Dimethyl-N-dodecylglycine betaine has a well-defined CMC of 1.6-2.1 mM, demonstrating the inherent tendency of the dodecyl group to drive micellar assembly. merckmillipore.com For peptoid polymers, this assembly is cooperative, influenced by both the hydrophobic effect of the N-dodecylglycine residues and the electrostatic and steric properties of the hydrophilic monomers. The formation of micelles is often a competing assembly pathway or an intermediate state to other morphologies like vesicles or nanosheets, depending on the specific peptoid sequence, concentration, and solution conditions. escholarship.org

Helical Rod Formation: Beyond simple micelles, peptoids can be engineered to assemble into more complex, one-dimensional structures like helical rods. The formation of stable helical conformations in peptoids, which lack the backbone hydrogen bonding that stabilizes peptide helices, is a significant achievement in polymer science. nih.gov

This is typically accomplished by incorporating bulky, sterically constrained chiral monomers, such as N-(S)-1-phenylethyl glycine (Nspe), into the peptoid sequence. These chiral monomers force the polymer backbone to adopt a regular, repeating dihedral angle pattern, resulting in a stable helical secondary structure. nih.gov

N-dodecylglycine plays a crucial role in the assembly of these helical building blocks into larger rod-like structures. By creating amphiphilic helical peptoids—termed "ampetoids" when designed for antimicrobial activity—researchers can induce their self-assembly into supramolecular structures. In these designs, the hydrophobic N-dodecylglycine residues and hydrophilic charged residues are arranged on opposite faces of the helix. This facial amphiphilicity drives the association of individual helices to form larger, more complex assemblies, including rod-like structures that can interact with and disrupt lipid membranes. nih.gov The interaction with lipid micelles has also been shown to influence and stabilize the helical conformation of peptoid-containing molecules. core.ac.uk

| Nanostructure | Key Driving Forces | Role of N-Dodecylglycine | Influencing Factors |

| Micelles | Hydrophobic effect; electrostatic repulsion of head groups. | Forms the hydrophobic core of the micelle. escholarship.org | Peptoid concentration (CMC), sequence, solvent conditions. |

| Helical Rods | Steric interactions from chiral monomers; hydrophobic interactions between helices. | Provides the hydrophobic driving force for the assembly of pre-formed helices into larger rod structures. nih.gov | Presence of chiral monomers, sequence-defined amphiphilicity, interaction with lipid environments. nih.govcore.ac.uk |

The table above outlines the formation principles and the specific role of N-dodecylglycine in creating micellar and helical rod structures from peptoid polymers.

Environmental Research Applications and Mechanistic Insights of N Dodecylglycine

Role as Chelating Reagents in Mineral Flotation Processes

N-dodecylglycine has been investigated as a collector in the flotation of oxide minerals, a process that separates valuable minerals from gangue materials. mdpi.com Its effectiveness stems from its ability to selectively bind to certain mineral surfaces, rendering them hydrophobic and allowing them to be carried to the surface by air bubbles.

The selective adsorption of N-dodecylglycine is crucial for the successful separation of minerals like hemimorphite (a zinc silicate) from gangue minerals such as quartz. mdpi.com The mechanism is primarily one of chemisorption on the hemimorphite surface. The polar head group of N-dodecylglycine, containing both carboxyl and carbonyl groups, can coordinate with the zinc (II) ions exposed on the hemimorphite surface. mdpi.comresearchgate.net This interaction leads to the formation of a stable chelate structure on the mineral. mdpi.com

In contrast, the interaction with the quartz surface is weak. mdpi.com Quartz is a silicate (B1173343) mineral, and N-dodecylglycine shows little affinity for the silicon atoms on its surface. mdpi.com This differential adsorption enhances the surface hydrophobicity of hemimorphite while leaving the quartz surface hydrophilic, enabling their separation through flotation. mdpi.comresearchgate.net

Table 1: Adsorption Characteristics of N-Dodecylglycine on Mineral Surfaces

| Feature | Hemimorphite (Zn₄Si₂O₇(OH)₂·H₂O) | Quartz (SiO₂) |

|---|---|---|

| Primary Interaction Site | Surface Zn(II) ions mdpi.comresearchgate.net | Surface Si atoms mdpi.com |

| Adsorption Mechanism | Chemisorption via chelation mdpi.com | Weak physical adsorption |

| Bonding | Coordination with carboxyl & carbonyl groups mdpi.com | Weak interaction mdpi.com |

| Effect on Surface | Increases hydrophobicity researchgate.net | Remains largely hydrophilic |

| Selectivity | High | Low |

The collecting performance of N-dodecylglycine in hemimorphite flotation is attributed to its ability to form a stable complex with zinc ions. mdpi.com The polar groups in the molecule coordinate with Zn(II) ions on the mineral surface, forming a seven-membered ring chelate. mdpi.comresearchgate.net This chelation is a strong chemical bond that firmly attaches the collector molecule to the mineral. Once adsorbed, the non-polar dodecyl tail orients away from the surface, creating the necessary hydrophobic layer for flotation.

Studies comparing N-dodecylglycine with its structural analog, N-lauroylsarcosine, have shown that both are effective collectors for hemimorphite. mdpi.comresearchgate.net However, N-lauroylsarcosine exhibits better collection performance. mdpi.com This is because it forms two stable Zn(II)–C=O bonds in an aqueous solution, whereas the Zn(II)–C=O bond in the N-dodecylglycine complex can break, leading to a less stable adsorption. mdpi.comresearchgate.net

Table 2: Comparative Chelation of N-Dodecylglycine and N-Lauroylsarcosine with Zn(II)

| Collector | Functional Groups Involved | Chelate Ring Structure | Stability in Aqueous Solution |

|---|---|---|---|

| N-Dodecylglycine | Carboxyl, Carbonyl mdpi.com | Seven-membered ring mdpi.comresearchgate.net | The Zn(II)-C=O bond can break mdpi.comresearchgate.net |

| N-Lauroylsarcosine | Carboxyl, Carbonyl mdpi.com | Seven-membered ring mdpi.comresearchgate.net | Forms two stable Zn(II)-C=O bonds mdpi.comresearchgate.net |

Adsorption Mechanisms on Mineral Surfaces (e.g., Hemimorphite, Quartz)

Mechanisms of Corrosion Inhibition on Metal Surfaces

Organic compounds with polar functional groups and long hydrocarbon chains, like N-dodecylglycine, are often effective corrosion inhibitors. researchgate.net The general mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.netimist.ma The polar glycine (B1666218) head group serves as the anchor, binding to the metal, while the hydrophobic dodecyl tail forms a compact film that repels water and corrosive species. mdpi.com

To understand the interaction between an inhibitor and a metal surface, adsorption isotherms are used to model the adsorption process. imist.ma For glycine and its derivatives, adsorption on a metal surface can be described by various models, including the Langmuir, Temkin, or Flory-Huggins isotherms, depending on the specific metal and the corrosive medium. at.uaresearchgate.net

The Langmuir isotherm assumes monolayer adsorption on a uniform surface with no interaction between adsorbed molecules. scirp.org The Temkin isotherm accounts for indirect adsorbate-adsorbate interactions, suggesting that the heat of adsorption decreases linearly with surface coverage. imist.ma The Freundlich isotherm is an empirical model for non-ideal adsorption on heterogeneous surfaces. imist.ma The specific isotherm that best fits the experimental data for N-dodecylglycine would reveal insights into its adsorption behavior, such as whether the adsorption is monolayer or multilayer and the nature of interactions on the surface.

Table 3: Common Adsorption Isotherm Models for Corrosion Inhibition

| Isotherm Model | Key Assumptions | Information Provided |

|---|---|---|

| Langmuir | Monolayer adsorption; uniform surface; no interaction between adsorbed species. scirp.org | Adsorption equilibrium constant; indicates strong adherence if data fits well. scirp.org |

| Temkin | Adsorption heat decreases linearly with coverage due to surface non-uniformities. imist.ma | Accounts for adsorbate-adsorbent interactions; provides heat of adsorption data. |

| Freundlich | Empirical model for non-ideal and reversible adsorption; not restricted to monolayer coverage. imist.ma | Describes adsorption on heterogeneous surfaces with non-uniform adsorption sites. imist.ma |

| Flory-Huggins | Considers the size of the inhibitor molecule and the possibility of multilayer formation. scirp.org | Accounts for the number of water molecules displaced by one inhibitor molecule. |

Electrochemical techniques are vital for characterizing the formation and effectiveness of the protective film formed by corrosion inhibitors. researchgate.net Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used. at.uaresearchgate.net

A polarization study can determine if an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing its effect on the anodic and cathodic corrosion reactions. at.ua Glycine derivatives can function as any of these types depending on the metal and environment. at.ua EIS is used to investigate the properties of the protective layer. mdpi.com An increase in the charge transfer resistance and a decrease in the double-layer capacitance upon addition of the inhibitor typically indicate the formation of an adsorbed protective film on the metal surface. This film acts as a barrier, hindering the charge and mass transfer processes that lead to corrosion. mdpi.com

Table 4: Electrochemical Techniques for Characterizing Protective Films

| Technique | Measurement | Insights Gained |

|---|---|---|

| Potentiodynamic Polarization | Corrosion current (i_corr) and potential (E_corr) | Determines inhibition efficiency; identifies inhibitor type (anodic, cathodic, or mixed). at.ua |

| Electrochemical Impedance Spectroscopy (EIS) | Impedance as a function of frequency | Characterizes the inhibitor film; measures charge transfer resistance (R_ct) and double-layer capacitance (C_dl). mdpi.com |

| Weight Loss Method | Mass loss of a metal coupon over time | Calculates corrosion rate and inhibition efficiency. researchgate.net |

Adsorption Isotherm Modeling on Metal Substrates

Potential in Heavy Metal Ion Sensing, Sorption, and Separation from Aqueous Phases

The chemical structure of N-dodecylglycine makes it a candidate for applications involving the removal and detection of heavy metal ions from aqueous solutions. researchgate.net Its zwitterionic and chelating nature allows it to bind with various metal cations.

The principle behind its use in sorption and separation is similar to its role in flotation. researchgate.net As a surfactant, it can be used in processes like ion flotation, where the collector molecules bind to target metal ions in the bulk solution. researchgate.net The resulting hydrophobic complex is then floated to the surface by bubbling gas and removed. N-lauroylsarcosine, a similar compound, has been used to remove heavy metal ions from wastewater, suggesting a parallel potential for N-dodecylglycine. researchgate.net

For sensing applications, the binding of a heavy metal ion to the N-dodecylglycine molecule could be designed to trigger a detectable signal. For instance, if N-dodecylglycine is used to functionalize nanoparticles, the chelation of a metal ion could induce nanoparticle aggregation, leading to a colorimetric change that can be detected visually or with a spectrophotometer. mdpi.com The effectiveness of N-dodecylglycine would depend on its selectivity and binding affinity for specific heavy metal ions like lead, copper, cadmium, and zinc over more common ions in water. researchgate.net

Table 5: Potential Heavy Metal Ion Interactions with N-Dodecylglycine

| Target Metal Ion | Potential Interaction Mechanism | Application |

|---|---|---|

| Pb(II), Cu(II), Cd(II) | Chelation via carboxylate group; electrostatic interaction. | Sorption, Separation (e.g., Ion Flotation) researchgate.netresearchgate.net |

| Zn(II) | Strong chelation via carboxylate and carbonyl groups. mdpi.com | Selective Sorption, Separation researchgate.net |

| Various Heavy Metals | Metal-ligand complexation inducing a physical change. | Sensing (e.g., in nanoparticle-based colorimetric sensors) mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| N-Dodecylglycine |

| N-Lauroylsarcosine |

| Hemimorphite |

| Quartz |

| Zinc (II) |

| Lead (II) |

| Copper (II) |

Advanced Analytical and Computational Methodologies in N Dodecylglycine Research

Microscopic and Imaging Techniques for Material Characterization

Microscopy provides direct visual evidence of the structure and morphology of materials. For N-dodecylglycine, these techniques are particularly useful when it is employed as a component in the synthesis of more complex materials.

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface morphology by scanning it with a focused beam of electrons. mst.or.jp It is used to observe features like particle size, shape, and surface texture. mst.or.jpekb.eg

In the context of N-dodecylglycine research, SEM has been utilized to characterize the morphology of materials synthesized using sodium N-dodecyl glycine (B1666218) as a templating agent. scribd.comresearchgate.net For example, in the synthesis of certain iron-containing materials, the use of sodium N-dodecyl glycine resulted in a final product where a "spherical-like morphology" was dominant, as observed through SEM imaging. scribd.com Similarly, SEM is a key tool for analyzing the structure of mesoporous silica (B1680970) when sodium N-dodecyl glycine is used as the template during its synthesis. researchgate.net

Table 4: Morphological Analysis using SEM in N-Dodecylglycine-Related Syntheses

| Material System | Role of N-Dodecylglycine | SEM Observation | Reference |

| Iron-based materials | Surfactant/Template | Dominant spherical-like morphology. | scribd.com |

| Mesoporous silica | Template | Used for morphological characterization of the final silica structure. | researchgate.net |

Transmission Electron Microscopy (TEM) for Mesostructure Visualization

Transmission Electron Microscopy (TEM) is an indispensable tool for directly visualizing the ordered mesostructures of materials synthesized using N-dodecylglycine as a template. matec-conferences.org TEM images provide high-resolution, real-space information about the pore arrangement, morphology, and structural integrity of these materials.

In the study of mesoporous silica synthesized using potassium N-dodecyl glycine (MYS-K) as a surfactant template, TEM analysis has been crucial. matec-conferences.org The images clearly reveal an ordered parallel arrangement of pore channels when viewed along the azom.com direction and a hexagonal mesostructure with uniform pores when viewed along the researchgate.net direction. matec-conferences.org This detailed visualization allows for precise measurements of the material's structural parameters. For instance, the distance between the centers of adjacent pores was measured from TEM images to be approximately 3.6 nm. matec-conferences.org This value shows good agreement with data obtained from X-ray diffraction (XRD) analysis, which estimated the value to be 3.8 nm. matec-conferences.org By combining the pore center distance from TEM with the pore size, the pore wall thickness can be estimated to be around 1.5 nm. matec-conferences.org

Nitrogen Sorption Analysis for Porous Material Characterization

Nitrogen sorption analysis is a fundamental technique for characterizing the porous properties of materials, including those synthesized with N-dodecylglycine. matec-conferences.orgijsr.netmdpi.com This method provides quantitative data on the surface area, pore size, and pore volume, which are critical for understanding the material's performance in applications like adsorption and catalysis. ijsr.netmicrotrac.com The analysis involves measuring the amount of nitrogen gas adsorbed by a material at a constant temperature (typically 77 K) over a range of relative pressures. mdpi.com The resulting adsorption-desorption isotherm provides a wealth of information about the material's porous structure. bath.ac.uk

For mesoporous silica synthesized using potassium N-dodecyl glycine, the nitrogen sorption isotherm was identified as a Type IV isotherm according to the IUPAC classification. matec-conferences.org This type of isotherm is characteristic of mesoporous materials (pore size 2-50 nm) and exhibits a hysteresis loop, which arises from capillary condensation within the mesopores. matec-conferences.organton-paar.com

Brunauer–Emmett–Teller (BET) Method for Surface Area Determination

The Brunauer–Emmett–Teller (BET) method is a widely applied theory used to calculate the specific surface area of a material from the nitrogen adsorption data. microtrac.comuobabylon.edu.iq The BET theory is based on the multilayer adsorption of gas molecules onto the solid surface and is most applicable to isotherms of Type II (non-porous or macroporous solids) and Type IV (mesoporous solids). microtrac.comnumberanalytics.com The calculation is typically performed in the relative pressure range of 0.05 to 0.35. numberanalytics.com

For the mesoporous silica synthesized with the potassium N-dodecyl glycine template, the BET method yielded a specific surface area of 1108 m²/g. matec-conferences.org This high surface area is a direct consequence of the well-defined porous structure created by the surfactant template.

Table 1: Surface Area of Mesoporous Silica

| Parameter | Value | Reference |

|---|

Barrett–Joyner–Halenda (BJH) Method for Pore Size Distribution Analysis

The Barrett–Joyner–Halenda (BJH) method is a computational procedure used to determine the pore size distribution of a mesoporous material from the desorption branch of the nitrogen isotherm. github.ionih.gov The method is based on the Kelvin equation, which relates the pore radius to the pressure at which capillary condensation or evaporation occurs. anton-paar.comresearchgate.net The BJH model assumes that the pores are rigid and have a cylindrical shape. nih.govresearchgate.net

Analysis of the mesoporous silica synthesized with potassium N-dodecyl glycine using the BJH method revealed a narrow pore size distribution. matec-conferences.org The calculated mesopore size was approximately 2.2 nm. matec-conferences.org This result is consistent with the estimations made from TEM images, further validating the structural characterization of the material. matec-conferences.org

Table 2: Pore Characteristics of Mesoporous Silica

| Parameter | Value | Reference |

|---|---|---|

| Pore Size (BJH) | 2.2 nm | matec-conferences.org |

| Pore Center Distance (TEM) | 3.6 nm | matec-conferences.org |

Computational Chemistry and Molecular Modeling Approaches

Computational methods are powerful tools for gaining a deeper, atomistic understanding of the processes involved in N-dodecylglycine research, from surfactant self-assembly to interactions within complex systems.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govwikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics, intermolecular interactions, and thermodynamic properties of systems containing molecules like N-dodecylglycine. wikipedia.orgscispace.com These simulations are invaluable for understanding how these surfactant molecules self-assemble and interact with other components in solution, which is fundamental to their role as templating agents. scispace.com The simulations can reveal the specific interactions, such as hydrogen bonds, that drive processes like the diffusion of guest molecules within a condensed phase formed by peptides and RNA. scispace.com

Density Functional Theory (DFT) for Electronic Structure and Adsorption Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgmdpi.com DFT calculations allow for the determination of properties based on the electron density, providing a less computationally intensive alternative to traditional wave-function-based methods. rsc.org In the context of N-dodecylglycine-templated materials, DFT is instrumental in understanding the electronic properties of the material's surface and the mechanisms of adsorption. For instance, DFT can be used to study the adsorption of molecules onto catalyst surfaces by calculating the free energy of adsorption. This helps in elucidating the nature of the bonding between the adsorbate and the surface, identifying active sites, and predicting the catalytic activity of the material.

Quantum Chemistry Methods for Chelation Stability Prediction

Quantum chemistry methods, particularly those based on Density Functional Theory (DFT), have become instrumental in predicting and understanding the chelation behavior of N-dodecylglycine with metal ions. These computational approaches allow for the detailed examination of electronic structures and energies of interaction, providing insights into the stability and mechanisms of complex formation at a molecular level.